

Application Notes: Immunoblotting Protocol for Monitoring INH14-Mediated JNK Inhibition

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For Researchers, Scientists, and Drug Development Professionals

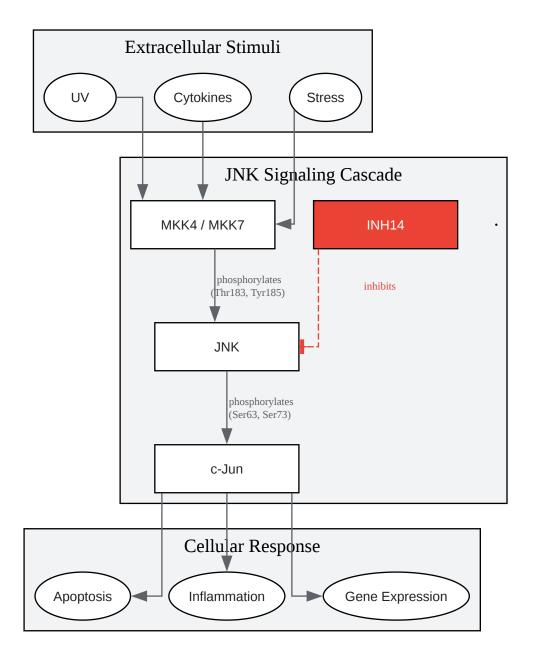
Introduction

INH14 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways that respond to stress stimuli such as inflammatory cytokines, ultraviolet radiation, and heat shock. JNKs are involved in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. The specific mechanism of **INH14** involves the covalent modification of a cysteine residue within the ATP-binding site of JNK, leading to its irreversible inhibition. These application notes provide a detailed protocol for treating cells with **INH14** and subsequently performing immunoblotting to assess the inhibition of the JNK signaling pathway. The primary readout for **INH14** activity is the phosphorylation status of JNK and its downstream substrate, c-Jun.

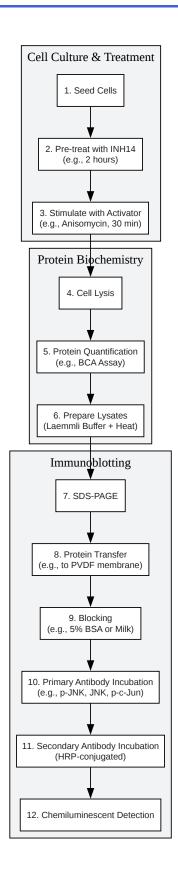
JNK Signaling Pathway and INH14 Inhibition

The JNK signaling cascade is a classic three-tiered MAPK pathway. It is typically initiated by upstream kinases such as MKK4 and MKK7, which in turn phosphorylate JNK at specific threonine and tyrosine residues (Thr183 and Tyr185), leading to its activation. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, at Ser63 and Ser73. This phosphorylation event enhances the transcriptional activity of c-Jun. **INH14** acts by directly inhibiting JNK, thereby preventing the phosphorylation of its downstream targets.









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